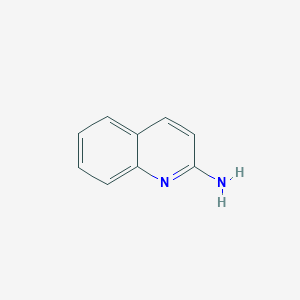

2-Aminoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMNJUJAKQGROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060381 | |

| Record name | 2-Quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Aminoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

580-22-3, 31135-62-3 | |

| Record name | 2-Aminoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031135623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-AMINOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Quinolinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR9M8HW75Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Aminoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131.5 - 132.5 °C | |

| Record name | 2-Aminoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Aminoquinoline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 2-Aminoquinoline, a versatile heterocyclic amine of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key applications, with a focus on its role in oncology and inflammation.

Core Compound Identification

CAS Number: 580-22-3[1][2][3][4][5]

Molecular Formula: C₉H₈N₂[1][2][3][4][6]

Molecular Weight: 144.17 g/mol [1][3][4][6][7]

Synonyms: 2-Quinolinamine[1][4]

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 126-131 °C | [1][3] |

| Appearance | Light yellow to brown solid | [2] |

| Solubility | Soluble in Chloroform, Methanol | [3] |

| pKa | 3.43 (at 20℃) | [3] |

| LogP | 1.87 | [6][7] |

Synthesis of 2-Aminoquinoline Derivatives

The synthesis of 2-aminoquinolines can be achieved through various methods. A common approach involves the cyclization of 2-aminoaryl ketones or aldehydes with compounds containing an active methylene group, such as nitriles. Transition-metal-free reactions mediated by bases like potassium tert-butoxide (KOtBu) offer an efficient route.[2]

Representative Experimental Protocol: Synthesis via Friedländer Annulation

This protocol is a generalized representation of the Friedländer annulation, a classical method for quinoline synthesis.

-

Reaction Setup: A mixture of a 2-aminobenzaldehyde or 2-aminoketone derivative (1.0 eq) and a carbonyl compound containing an α-methylene group (e.g., an α-amino nitrile) (1.2 eq) is dissolved in a suitable solvent such as ethanol or dimethylformamide (DMF) in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: A catalytic amount of a base (e.g., potassium hydroxide or sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid) is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 80-150 °C) and stirred for a period ranging from a few hours to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 2-aminoquinoline derivative.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Research

2-Aminoquinoline and its derivatives are pivotal scaffolds in medicinal chemistry due to their wide range of biological activities.

Anti-Cancer Activity

Derivatives of 2-aminoquinoline have demonstrated significant potential as anti-cancer agents. One of the key mechanisms of action is the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in various cancers.[5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminoquinoline derivatives.

Anti-Inflammatory Activity

Certain quinoline derivatives exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines.[8]

| Compound | Concentration | % Inhibition of TNF-α | % Inhibition of IL-6 |

| 6d (hydrochloride salt) | 10 µM | Significant | Significant |

| 20 µM | Significant | Significant | |

| 40 µM | Significant | Significant |

Data derived from studies on lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages. "Significant" indicates a dose-dependent inhibition as reported in the source literature.[8]

Fluorescent Probes

The quinoline scaffold is a key component in the design of fluorescent probes for bio-imaging and the detection of metal ions.[9][10] The photophysical properties of these probes can be tuned by chemical modifications, enabling applications in visualizing cellular processes and quantifying specific analytes.

Caption: Workflow for determining the fluorescence quantum yield of a 2-aminoquinoline probe.

The quantum yield (Φf) is calculated using the following equation:

Φf,x = Φf,s * (Gradx / Grads) * (ηx² / ηs²)

Where 'x' denotes the sample and 's' the standard, 'Grad' is the gradient from the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.[11]

Conclusion

2-Aminoquinoline is a foundational structure in the development of new therapeutic agents and research tools. Its derivatives have shown considerable promise in oncology and the treatment of inflammatory diseases. The synthetic versatility of the quinoline ring system continues to provide a rich area for further exploration and discovery in medicinal chemistry and materials science.

References

- 1. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline synthesis [organic-chemistry.org]

- 4. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives [hero.epa.gov]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of 2-aminoquinoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes relevant biological pathways and experimental workflows.

Introduction to 2-Aminoquinolines

The quinoline scaffold is a privileged structure in drug discovery, and the introduction of an amino group at the 2-position often imparts a range of biological activities. These derivatives have been investigated for their potential as anticancer, antimalarial, anti-inflammatory, and kinase-inhibiting agents.[1][2][3][4] The synthetic approaches to 2-aminoquinolines can be broadly categorized into two strategies: the construction of the quinoline ring system with a pre-installed amino or nitro group (which is subsequently reduced), and the direct amination of a pre-formed quinoline scaffold.

Core Synthetic Methodologies

A variety of synthetic strategies have been developed for the preparation of 2-aminoquinoline derivatives. These range from classical named reactions that build the quinoline core to modern cross-coupling methods that introduce the amino group.

Classical Ring-Forming Reactions

Several well-established reactions in organic chemistry provide access to the quinoline core, which can be adapted for the synthesis of 2-aminoquinoline precursors.

1. Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.[5][6] The reaction is typically catalyzed by an acid or a base.[5]

2. Skraup Synthesis: The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[7][8] While robust, this reaction is known to be highly exothermic.[9]

3. Doebner-von Miller Reaction: A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds in place of glycerol to react with anilines, typically under acidic conditions.[9][10][11]

4. Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-substituted quinoline.[9][12]

5. Conrad-Limpach Synthesis: The Conrad-Limpach synthesis produces 4-hydroxyquinolines from the reaction of anilines with β-ketoesters.[9][13] These intermediates can then be further functionalized.

Modern Amination Techniques

Direct introduction of an amino group onto a pre-existing quinoline ring is a powerful and versatile strategy.

1. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. It is highly effective for the amination of 2-haloquinolines with a wide range of primary and secondary amines.

2. Ullmann Condensation: A copper-catalyzed method for the formation of C-N bonds, the Ullmann condensation can be used to couple 2-haloquinolines with amines.[14] This reaction often requires higher temperatures than the Buchwald-Hartwig amination.[14]

3. Nucleophilic Aromatic Substitution (SNAr): In cases where the quinoline ring is sufficiently activated by electron-withdrawing groups, direct displacement of a leaving group (such as a halide) at the 2-position by an amine nucleophile can be achieved.

4. Synthesis from Quinoline N-Oxides: Activation of the quinoline ring via N-oxidation facilitates nucleophilic attack at the 2-position. Subsequent removal of the N-oxide affords the 2-aminoquinoline derivative.[9][15]

Quantitative Data on Synthetic Methods

The following tables summarize quantitative data for some of the key synthetic methods, providing a comparative overview of their efficiency and substrate scope.

Table 1: Friedländer Synthesis of Substituted Quinolines [5][6][16][17]

| 2-Aminoaryl Ketone/Aldehyde | α-Methylene Ketone/Aldehyde | Catalyst/Conditions | Yield (%) |

| 2-Aminobenzophenone | Acetone | KOH, EtOH, reflux | 85 |

| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | p-TsOH, Toluene, reflux | 92 |

| 2-Aminobenzaldehyde | Cyclohexanone | L-proline, DMSO, 100 °C | 88 |

| 2-Amino-4-nitroacetophenone | Acetophenone | Piperidine, EtOH, reflux | 75 |

Table 2: Buchwald-Hartwig Amination of 2-Chloroquinoline

| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Morpholine | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 100 | 95 |

| Aniline | Pd(OAc)2 | BINAP | Cs2CO3 | Dioxane | 110 | 88 |

| n-Butylamine | PdCl2(dppf) | dppf | K3PO4 | Toluene | 100 | 91 |

| Piperidine | Pd2(dba)3 | RuPhos | LiHMDS | THF | 80 | 93 |

Experimental Protocols

Detailed methodologies for key synthetic strategies are provided below.

Protocol 1: Friedländer Synthesis of 2-Phenylquinoline

-

Reactants: 2-aminobenzaldehyde (1.21 g, 10 mmol) and acetophenone (1.20 g, 10 mmol).

-

Solvent: Ethanol (20 mL).

-

Catalyst: Potassium hydroxide (0.56 g, 10 mmol).

-

Procedure:

-

To a solution of 2-aminobenzaldehyde and acetophenone in ethanol, add potassium hydroxide.

-

Reflux the reaction mixture for 4 hours.

-

After cooling to room temperature, pour the mixture into ice-water (100 mL).

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from ethanol to afford pure 2-phenylquinoline.

-

-

Expected Yield: ~85%.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloroquinoline with Morpholine

-

Reactants: 2-chloroquinoline (1.63 g, 10 mmol), morpholine (1.04 g, 12 mmol).

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 92 mg, 0.1 mmol).

-

Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 95 mg, 0.2 mmol).

-

Base: Sodium tert-butoxide (1.15 g, 12 mmol).

-

Solvent: Toluene (20 mL).

-

Procedure:

-

In an oven-dried Schlenk tube, combine 2-chloroquinoline, sodium tert-butoxide, Pd2(dba)3, and XPhos.

-

Evacuate and backfill the tube with argon three times.

-

Add toluene and morpholine via syringe.

-

Heat the reaction mixture at 100 °C for 12 hours.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-morpholinoquinoline.

-

-

Expected Yield: ~95%.

Signaling Pathways and Experimental Workflows

2-Aminoquinoline derivatives have been shown to interact with various biological targets, making them attractive candidates for drug development.

Signaling Pathways of 2-Aminoquinoline Derivatives

Many 2-aminoquinoline derivatives exhibit their anticancer effects by inhibiting protein kinases. For example, they have been shown to target the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[1] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[1][18] In the context of inflammatory diseases, certain 4-aminoquinoline derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in NOD signaling pathways.[19]

The antimalarial activity of some aminoquinolines is attributed to their ability to interfere with the detoxification of heme in the parasite's food vacuole.[2] They are thought to inhibit the polymerization of toxic heme into hemozoin, leading to parasite death.[2][20]

Experimental Workflow for Drug Discovery

The development of novel 2-aminoquinoline derivatives as therapeutic agents typically follows a structured workflow, from initial synthesis to biological evaluation.

Conclusion

The synthesis of 2-aminoquinoline derivatives is a rich and evolving field. While classical methods provide foundational access to the quinoline core, modern catalytic techniques offer highly efficient and versatile routes for direct amination. The continued development of novel synthetic methodologies, coupled with a deeper understanding of their biological mechanisms of action, will undoubtedly lead to the discovery of new therapeutic agents and advanced materials based on the 2-aminoquinoline scaffold. This guide serves as a foundational resource for researchers embarking on the synthesis and exploration of this important class of compounds.

References

- 1. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jptcp.com [jptcp.com]

- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 13. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 2-Aminoquinoline Compounds: A Technical Guide for Drug Discovery

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 2-aminoquinolines have emerged as a particularly versatile class of compounds, exhibiting a broad spectrum of biological activities.[1] This technical guide provides an in-depth overview of the significant pharmacological profiles of 2-aminoquinoline compounds, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We summarize key quantitative data, detail relevant experimental protocols, and visualize the underlying mechanisms of action through signaling pathway diagrams to support researchers, scientists, and drug development professionals in this promising field.

Anticancer Activity

2-Aminoquinoline derivatives have garnered considerable interest for their diverse pharmacological profiles, including potent anticancer activities.[1] These compounds have demonstrated efficacy against a range of cancer cell lines, such as those from the breast, colon, lung, and kidneys.[2][3] Their mechanism of action is often multifaceted, primarily involving the inhibition of key signaling proteins crucial for tumor growth and proliferation.

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of 2-aminoquinolines is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[4] Several FDA-approved quinoline-containing drugs, such as bosutinib and lenvatinib, function as protein kinase inhibitors.[2]

Derivatives of 2-aminoquinoline have been specifically shown to inhibit several key kinases:

-

Epidermal Growth Factor Receptor (EGFR) & HER-2: Certain pyrano[3,2-c]quinoline derivatives act as dual-target inhibitors of EGFR and HER-2, showing significant antiproliferative activity in breast (MCF-7) and lung (A-549) cancer cell lines.[2]

-

BRAFV600E: This mutated kinase, common in melanoma, is another target. A 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile compound exhibited an IC50 value of 140 ± 12 nM against BRAFV600E, comparable to the established drug erlotinib.[2]

-

Cyclin-Dependent Kinase 4 (Cdk4): Selective inhibition of Cdk4 by 2-aminoquinazoline analogs (a related scaffold) can cause cell cycle arrest, a valuable therapeutic strategy as this checkpoint is often absent in tumor cells.[5][6]

-

Histone Deacetylase 6 (HDAC6): N-hydroxy-2-quinolineacrylamides have been developed as HDAC6 inhibitors, exhibiting antiproliferative activity against A549 and HCT116 cells.[7]

-

Receptor-Interacting Protein Kinase 2 (RIPK2): While primarily involved in inflammation, RIPK2 is also a target in some cancers. 4-aminoquinoline derivatives have been designed as potent RIPK2 inhibitors.[8]

Signaling Pathway: EGFR/BRAF Inhibition

The diagram below illustrates the simplified signaling cascade involving EGFR and BRAF, and the point of inhibition by 2-aminoquinoline derivatives. Activation of EGFR leads to the downstream activation of the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation and survival. 2-aminoquinoline compounds can block this pathway by directly inhibiting kinases like EGFR and the mutated BRAFV600E.

Quantitative Data Summary: Anticancer Activity

| Compound Class/Derivative | Target/Cell Line | Activity Metric (IC50/GI50) | Reference |

| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile (Comp. II) | EGFR | 105 ± 10 nM | [2] |

| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile (Comp. II) | BRAFV600E | 140 ± 12 nM | [2] |

| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile (Comp. II) | 4 Human Cancer Cell Lines | GI50 = 1.40 µM | [2] |

| Quinoline-based Compound (Comp. III) | 4 Human Cancer Cell Lines | GI50 = 3.30 µM | [2] |

| 4-Aminoquinoline Derivative (Comp. 14) | RIPK2 | 5.1 ± 1.6 nM | [8][9] |

| 6-Aryloxy-N-hydroxy-2-quinolineacrylamide (Comp. 9) | HDAC6 | >300-fold selectivity | [7] |

| Piperazine quinazoline derivative (Comp. 59) | CDK4 | 0.007 µM | [6] |

| (E)-N¹-(6-Chloro-2-(4-methoxystyryl)quinolin-4-yl)... | H-460 (Lung Cancer) | 0.03 µM | [10] |

Key Experimental Protocol: MTT Assay for Cell Proliferation

This protocol outlines a standard method for assessing the antiproliferative effects of 2-aminoquinoline compounds on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Materials:

-

Cancer cell line (e.g., A549, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

2-Aminoquinoline test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the 2-aminoquinoline compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the GI50 value using non-linear regression analysis.

Antimicrobial Activity

The 2-aminoquinoline scaffold is a cornerstone in the development of antimicrobial agents, showing activity against bacteria, fungi, and parasites.

Mechanisms of Action

-

Antibacterial: Quinolone-type compounds are known to inhibit bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[11] Some derivatives also act as inhibitors of the peptide deformylase enzyme (PDF).[12] This dual-targeting ability makes them effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11][13]

-

Antifungal: Certain 2-substituted-4-aminoquinolines exhibit potent and broad-spectrum antifungal activities.[14] Unlike many traditional antifungal drugs, some of these compounds do not appear to function by disrupting the fungal membrane, suggesting an alternative mechanism of action.[14]

-

Antiparasitic (Antimalarial/Antileishmanial): The antimalarial action of 4-aminoquinolines like chloroquine is well-established. These compounds are thought to act by complexing with ferriprotoporphyrin IX (hemin) inside the parasite's food vacuole.[15][16] This interaction inhibits the detoxification of heme into hemozoin (β-hematin), leading to a buildup of toxic heme that kills the parasite.[17] A similar mechanism involving hemin interaction and oxidative stress is proposed for their activity against Leishmania and Trypanosoma parasites.[15]

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates a typical workflow for discovering and evaluating the antimicrobial potential of novel 2-aminoquinoline derivatives.

Quantitative Data Summary: Antimicrobial Activity

| Compound Class/Derivative | Target Organism | Activity Metric (MIC/IC50) | Reference |

| N,2-di-p-tolylquinolin-4-amine HCl (III₁₁) | Invasive Fungi | MIC = 4-32 µg/mL | [14] |

| Fluorine-containing derivative (11b) | Leishmania mexicana (intracellular) | IC50 = 41.9 µM | [15] |

| Chlorine-containing derivative (11c) | Leishmania mexicana (intracellular) | IC50 = 41.9 µM | [15] |

| Quinoline-2-one derivative (6c) | MRSA | MIC = 0.75 µg/mL | [18] |

| Quinoline-2-one derivative (6c) | VRE | MIC = 0.75 µg/mL | [18] |

| Quinoline-2-one derivative (6c) | MRSE | MIC = 2.50 µg/mL | [18] |

| Substituted quinoline derivative (Comp. 6) | Bacillus cereus, Staphylococcus | MIC = 3.12 µg/mL | [12] |

| Substituted quinoline derivative (Comp. 6) | A. flavus, C. albicans | Potentially active | [12] |

Key Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To quantify the antibacterial or antifungal potency of 2-aminoquinoline compounds.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Sterile 96-well microtiter plates (U-bottom)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

2-Aminoquinoline test compounds dissolved in DMSO

-

Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Incubator

Procedure:

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Adjust the turbidity of an overnight culture to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve the final target concentration of 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well containing the compound dilutions. This brings the total volume to 100 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Anti-inflammatory Activity

2-Aminoquinoline and related quinazoline compounds have demonstrated significant anti-inflammatory properties, acting on key pathways that drive the inflammatory response.[19][20]

Mechanism of Action

The anti-inflammatory effects are largely mediated by the inhibition of pro-inflammatory signaling cascades in immune cells like macrophages.

-

Inhibition of NO Production: 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) inhibits the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[21]

-

p38 Kinase and NF-κB Pathway: The reduction in NO is linked to a decrease in inducible NO synthase (iNOS) expression. This is achieved by inhibiting the activation of the p38 MAP kinase and the transcription factor NF-κB, which are critical for transcribing the iNOS gene.[21]

-

Cytokine Suppression: Quinazolinone derivatives significantly inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in stimulated macrophages.[20]

-

RIPK2 Inhibition: As a key mediator in NOD1/NOD2 signaling, RIPK2 is crucial for the immune response. Potent and selective 4-aminoquinoline inhibitors of RIPK2 have been shown to reduce the secretion of MDP-induced TNF-α, demonstrating a clear cellular anti-inflammatory effect.[8][9]

Signaling Pathway: LPS-Induced Pro-inflammatory Response

The diagram below shows how bacterial LPS triggers a pro-inflammatory cascade via the TLR4 receptor, leading to the activation of NF-κB and p38 MAPK. 2-aminoquinoline compounds can intervene by blocking these central signaling nodes.

Quantitative Data Summary: Anti-inflammatory Activity

| Compound Class/Derivative | Target | Activity Metric (IC50) | Reference |

| 4-Aminoquinoline (Comp. 14) | RIPK2 | 5.1 ± 1.6 nM | [8][9] |

| Celecoxib-quinoline hybrid (34) | COX-2 | 0.1 µM | [22] |

| Celecoxib-quinoline hybrid (35) | COX-2 | 0.11 µM | [22] |

Key Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

This assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

Objective: To quantify the inhibitory effect of 2-aminoquinoline compounds on NO production by LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete growth medium

-

LPS (from E. coli)

-

2-Aminoquinoline test compounds

-

96-well cell culture plates

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard curve (0-100 µM)

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the 2-aminoquinoline compounds for 1-2 hours.

-

Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well and transfer to a new flat-bottom 96-well plate.

-

Griess Reaction: Add 50 µL of Griess Reagent Solution A to each well, followed by 50 µL of Solution B. Incubate for 10 minutes at room temperature in the dark. A pink/magenta color will develop in the presence of nitrite.

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only control.

Neuroprotective Activity

2-Aminoquinoline-based scaffolds have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative disorders.[23] Overproduction of NO by nNOS can contribute to neuronal damage in conditions like Parkinson's disease and ischemic stroke.[23][24]

Mechanism of Action: nNOS Inhibition

Several 7-substituted 2-aminoquinoline compounds act as potent and isoform-selective nNOS inhibitors.[23] X-ray crystallography has shown that these compounds exert their inhibitory effects by mimicking the interactions of the natural substrate, L-arginine, with the conserved glutamate residue in the enzyme's active site.[23] By replacing the highly basic groups of traditional nNOS inhibitors with the weakly basic 2-aminoquinoline moiety (pKa ≈ 7.3), these compounds achieve better physicochemical properties, suggesting a higher potential for oral bioavailability and blood-brain barrier permeability.[23] Certain derivatives have shown the ability to rescue dopaminergic neurons from oxidative stress-mediated insults and spontaneous degradation in cell culture models of Parkinson's disease.[24][25]

Logical Relationship: nNOS Inhibition and Neuroprotection

The diagram below illustrates the logical connection between excessive nNOS activity and neurodegeneration, and how 2-aminoquinoline inhibitors can confer neuroprotection.

Quantitative Data Summary: Neuroprotective Activity

| Compound Class/Derivative | Target | Activity Metric (IC50) | Reference |

| 2-Aminoquinoline (parent compound) | iNOS | 1.7 µM (weak activity) | [23] |

| 7-Substituted 2-Aminoquinolines | nNOS | Potent and isoform-selective | [23][26] |

| MPAQ (2-methyl-3-phenyl-6-aminoquinoxaline) | Dopaminergic Neurons | Substantial protection | [24] |

Key Experimental Protocol: nNOS Inhibition Assay

This protocol measures nNOS activity by monitoring the conversion of L-arginine to L-citrulline.

Objective: To determine the inhibitory potency (IC50) of 2-aminoquinoline compounds against purified nNOS.

Materials:

-

Purified recombinant nNOS enzyme

-

Assay buffer (e.g., HEPES buffer containing NADPH, calmodulin, CaCl₂, and FAD/FMN)

-

L-[³H]Arginine (radiolabeled substrate)

-

2-Aminoquinoline test compounds

-

Stop buffer (e.g., HEPES buffer with EDTA)

-

Dowex AG 50WX-8 resin (Na⁺ form)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: In microcentrifuge tubes, combine the assay buffer, a specific concentration of the test compound (or vehicle control), and the purified nNOS enzyme.

-

Initiation: Start the reaction by adding L-[³H]Arginine to each tube.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15 minutes).

-

Termination: Stop the reaction by adding the stop buffer.

-

Separation: Apply the reaction mixture to columns containing Dowex resin. The resin binds the unreacted positively charged L-[³H]Arginine, while the newly formed neutral L-[³H]Citrulline flows through.

-

Quantification: Collect the eluate in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Analysis: The amount of radioactivity in the eluate is proportional to the nNOS activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition against compound concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminoquinazoline inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of 2-quinolineacrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]

- 18. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemimpex.com [chemimpex.com]

- 20. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2-Amino-3-methylimidazo[4,5-f]quinoline inhibits nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 cells by blocking p38 kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biointerfaceresearch.com [biointerfaceresearch.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescence Spectrum and Quantum Yield of 2-Aminoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of 2-aminoquinoline, a versatile heterocyclic amine with significant applications in pharmaceutical development and biological imaging.[1] This document details its fluorescence characteristics, the factors influencing them, and standardized protocols for their measurement.

Core Photophysical Properties of 2-Aminoquinoline

2-Aminoquinoline (2-AQ) is an aromatic amine featuring a quinoline backbone that serves as a fundamental building block for various biologically active molecules and fluorescent probes.[1] Its intrinsic fluorescence is sensitive to its environment, making it a valuable tool for probing molecular interactions and local polarity.

The fluorescence of 2-aminoquinoline is subject to significant shifts based on solvent polarity and pH, a characteristic common to many amino-substituted chromophores.[2][3] This solvatochromism and pH sensitivity are central to its application as a sensor and molecular probe.

Table 1: Summary of Quantitative Fluorescence Data for Aminoquinolines

| Compound/Derivative | Solvent/Condition | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (ΦF) | Reference |

| 2-Aminoquinoline (Neutral) | pH 10.2 Borate Buffer | ~340 nm | ~400 nm | Not specified | [4] |

| 2-Aminoquinoline (Monocation) | 0.01M H₂SO₄ | ~340 nm | ~380 nm (Blue-shifted) | Not specified | [4] |

| 2-Aminoquinoline (Dication) | 18M H₂SO₄ | ~360 nm | ~475 nm (Red-shifted) | Not specified | [4] |

| 3-Aminoquinoline-glycan conjugate | Not specified | 355 nm | 420 nm | Not specified | [5] |

| 6-Aminoquinoline-glycan conjugate | Not specified | 355 nm | 440 nm | Not specified | [5] |

| TFMAQ-8Ar Derivatives | Non-polar solvents (e.g., n-Hexane) | Not specified | Not specified | High | [2] |

| TFMAQ-8Ar Derivatives | Polar solvents (e.g., DMSO) | Not specified | Emission quenched | Low | [2] |

| Aminoquinoxaline QC1 (Base) | pH 11.5 | 420 nm | ~500 nm | 0.021 | [3] |

| Aminoquinoxaline QC1 (Acidic) | pH 6.1 | 420 nm | ~508 nm | 0.048 | [3] |

Note: Data for 2-aminoquinoline itself is limited in the literature; much of the detailed photophysical characterization has been performed on its derivatives. The values for 2-AQ are estimated from spectral graphs.[4]

Factors Influencing Fluorescence

The fluorescence emission of 2-aminoquinoline is highly dependent on environmental factors, primarily pH and solvent polarity.

2.1. Effect of pH

The protonation state of the 2-aminoquinoline molecule dramatically alters its electronic structure and, consequently, its fluorescence spectrum. The molecule has two primary sites for protonation: the exocyclic amino group and the heterocyclic ring nitrogen.

-

Neutral Species: In neutral or basic conditions (e.g., pH 10.2), 2-aminoquinoline exists in its neutral form.[4]

-

Monocation: Upon initial protonation in moderately acidic solutions (e.g., 0.01M H₂SO₄), the fluorescence maximum undergoes a hypsochromic (blue) shift.[4]

-

Dication: In strongly acidic media (e.g., 18M H₂SO₄), a second protonation occurs, leading to a significant bathochromic (red) shift in the fluorescence maximum.[4] This behavior is crucial for its use as a pH-sensitive probe.[3]

The following diagram illustrates the effect of protonation on the electronic states and fluorescence emission of 2-aminoquinoline.

Caption: Effect of pH on 2-Aminoquinoline Fluorescence.

2.2. Effect of Solvent Polarity (Solvatochromism)

Derivatives of 2-aminoquinoline exhibit strong fluorescent solvatochromism. Typically, in non-polar solvents, the fluorescence quantum yield is high.[2] As the solvent polarity increases, the fluorescence is often quenched, leading to a lower quantum yield.[2] This phenomenon is attributed to changes in the intramolecular charge transfer (ICT) state upon excitation, which is stabilized to different extents by solvents of varying polarity. This property is exploited in designing probes that can report on the lipophilicity of their microenvironment, such as lipid droplets within cells.[2]

Experimental Protocols

Accurate determination of the fluorescence spectrum and quantum yield requires standardized methodologies. The following protocols are generalized from common practices in photophysical chemistry.

3.1. Measurement of Fluorescence Spectra

This protocol outlines the steps for acquiring the excitation and emission spectra of 2-aminoquinoline.

-

Instrumentation: Utilize a calibrated spectrofluorometer equipped with a xenon lamp excitation source and a sensitive detector (e.g., a photomultiplier tube).[3][4]

-

Sample Preparation:

-

Prepare a stock solution of 2-aminoquinoline in a suitable solvent (e.g., ethanol, chloroform).

-

Prepare a dilute working solution (1-10 µM) in the solvent or buffer of interest. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[3]

-

Transfer the solution to a 1 cm path length quartz cuvette.[3]

-

-

Data Acquisition:

-

Emission Spectrum: Set the excitation wavelength (e.g., 340 nm) and scan a range of emission wavelengths (e.g., 350-600 nm).

-

Excitation Spectrum: Set the emission wavelength to the observed maximum and scan a range of excitation wavelengths (e.g., 250-380 nm).

-

Record a blank spectrum of the solvent/buffer and subtract it from the sample spectrum to correct for background signals.

-

-

Temperature Control: Maintain a constant temperature (e.g., 25 ± 0.1 °C) throughout the measurement, as fluorescence is temperature-sensitive.[3]

3.2. Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (ΦF) is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard.

-

Standard Selection: Choose a quantum yield standard with absorption and emission profiles that overlap with 2-aminoquinoline. A common standard for this region is quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.54).

-

Procedure:

-

Prepare a series of concentrations for both the 2-aminoquinoline sample and the standard, ensuring absorbance values are within the linear range (0.01-0.1).

-

Measure the absorbance at the excitation wavelength for all solutions using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum for each solution on a spectrofluorometer, using the same excitation wavelength and instrument settings for both the sample and the standard.

-

-

Calculation: The quantum yield of the sample (Φx) is calculated using the following equation:[3]

Φₓ = Φₛₜ * (Fₓ / Fₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)

Where:

The following diagram outlines the workflow for these experimental procedures.

Caption: Experimental Workflow for Fluorescence Characterization.

Applications in Research and Drug Development

The unique photophysical properties of 2-aminoquinoline and its derivatives make them valuable in several research domains:

-

Fluorescent Probes: They are used to create probes for biological imaging, enabling the visualization of cellular components and processes in real-time.[1] Their sensitivity to the local environment allows for the mapping of polarity in organelles like lipid droplets.[2]

-

Pharmaceutical Development: The quinoline scaffold is a key intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory agents.[1]

-

Biological Research: As a potential inhibitor of neuronal nitric oxide synthase (nNOS), 2-aminoquinoline is a tool for research into antineurodegenerative agents.[6] Its derivatives are also widely explored as fluorescent chemosensors for detecting metal ions like Zn²⁺.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Aminoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Aminoquinoline, a crucial parameter for its application in research and pharmaceutical development. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on established experimental protocols for solubility determination and provides a general experimental workflow.

Solubility Profile of 2-Aminoquinoline

| Solvent | Solubility |

| Water | Soluble, particularly in hot water[1] |

| Chloroform | Soluble[2][3][4] |

| Methanol | Soluble[2][3][4] |

It is important to note that solubility is temperature-dependent. For most solid solutes, solubility increases with temperature[5][6].

Experimental Protocols for Solubility Determination

A variety of well-established methods can be employed to quantitatively determine the solubility of 2-Aminoquinoline in different solvents. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available equipment.

A preliminary assessment of solubility is often the first step. This can be achieved by observing the dissolution of a small, known amount of solute in a specific volume of solvent.

Protocol:

-

Place a small, accurately weighed amount of 2-Aminoquinoline (e.g., 10 mg) into a test tube.

-

Add a measured volume of the solvent (e.g., 1 mL) in small increments.

-

After each addition, vigorously agitate the mixture for a set period (e.g., 1-2 minutes).

-

Observe if the solid dissolves completely.

-

If the solid dissolves, the solubility is greater than the current concentration. More solute can be added until saturation is reached.

-

If the solid does not dissolve, the solution is likely saturated, and the solubility is less than the current concentration.

-

This process can be repeated at different temperatures (e.g., room temperature and a higher temperature) to assess the effect of temperature on solubility[7][8].

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a liquid.[9][10] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.[11][12]

Protocol:

-

Add an excess amount of 2-Aminoquinoline to a known volume of the solvent in a sealed container (e.g., a screw-capped vial or a flask with a stopper).

-

Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A constant temperature bath is recommended.[13]

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-calibrated pipette.

-

Transfer the supernatant to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent gently. This can be done on a hot plate in a fume hood or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, cool the evaporating dish in a desiccator and weigh it.

-

The mass of the dissolved 2-Aminoquinoline is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.

-

The solubility can then be calculated in terms of mass per volume (e.g., g/100 mL) or moles per liter (mol/L).[14]

This method is primarily used to find a suitable solvent for purification by recrystallization, but it also provides valuable information about the temperature-dependent solubility of a compound.[8][15][16] An ideal recrystallization solvent dissolves the solute poorly at low temperatures but very well at high temperatures.[6][17]

Protocol:

-

Place a small amount of 2-Aminoquinoline (e.g., 50 mg) in a test tube.

-

Add the solvent dropwise at room temperature and observe the solubility.

-

If the compound is insoluble or sparingly soluble at room temperature, heat the mixture to the boiling point of the solvent.

-

Continue adding the hot solvent dropwise until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature and then in an ice bath.

-

Observe the formation of crystals. A good recrystallization solvent will yield a significant amount of crystals upon cooling.

-

By recording the amount of solvent required to dissolve the compound at high temperature, a semi-quantitative measure of solubility at that temperature can be obtained.

For compounds that possess a chromophore and absorb ultraviolet or visible light, UV-Vis spectrophotometry can be a rapid and accurate method for determining solubility.[18][19] This technique requires the preparation of a calibration curve.[20]

Protocol:

-

Prepare a series of standard solutions of 2-Aminoquinoline of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

Prepare a saturated solution of 2-Aminoquinoline as described in the gravimetric method (steps 1-3).

-

Carefully withdraw a sample of the supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of 2-Aminoquinoline in that solvent at that temperature.[21][22]

Visualizing the Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of an organic compound like 2-Aminoquinoline, starting from initial qualitative tests and progressing to more rigorous quantitative methods.

Caption: Experimental workflow for determining the solubility of 2-Aminoquinoline.

References

- 1. labsolu.ca [labsolu.ca]

- 2. 2-Aminoquinoline | 580-22-3 [m.chemicalbook.com]

- 3. 2-Aminoquinoline CAS#: 580-22-3 [m.chemicalbook.com]

- 4. 2-Aminoquinoline | 580-22-3 [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.ws [chem.ws]

- 8. Home Page [chem.ualberta.ca]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pharmacyjournal.info [pharmacyjournal.info]

- 12. pharmajournal.net [pharmajournal.net]

- 13. quora.com [quora.com]

- 14. Gravimetric Analysis [wiredchemist.com]

- 15. praxilabs.com [praxilabs.com]

- 16. researchgate.net [researchgate.net]

- 17. people.chem.umass.edu [people.chem.umass.edu]

- 18. scirp.org [scirp.org]

- 19. ingentaconnect.com [ingentaconnect.com]

- 20. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 2-Aminoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoquinoline stands as a cornerstone in the edifice of heterocyclic chemistry, its versatile scaffold serving as a blueprint for a multitude of compounds with profound implications in medicinal chemistry, materials science, and industrial applications. This technical guide provides a comprehensive overview of the discovery and historical development of 2-aminoquinoline, detailing the evolution of its synthesis and touching upon the significant biological activities of its derivatives. The content herein is curated to provide researchers, scientists, and drug development professionals with a thorough understanding of this pivotal molecule.

Discovery and Historical Context

The precise moment of the first synthesis of 2-aminoquinoline is not attributed to a single individual or a specific year but is understood to have emerged from the broader exploration of quinoline chemistry in the early 20th century. Initial investigations into the functionalization of the quinoline ring system, a core structure present in many natural alkaloids, inevitably led to the exploration of amino-substituted derivatives. These early efforts were driven by the burgeoning fields of dye chemistry and medicinal chemistry, where nitrogen-containing heterocycles were demonstrating significant potential.

The Chichibabin reaction, discovered by Aleksei Chichibabin in 1914, provided one of the earliest direct methods for the amination of nitrogen-containing heterocycles and was subsequently applied to quinoline.[1] This reaction, utilizing sodium amide, offered a direct, albeit often harsh, route to 2-aminoquinoline. Another classical method, the Friedländer synthesis, first reported in 1882 for quinolines in general, involves the condensation of a 2-aminobenzaldehyde with a compound containing a reactive α-methylene group, such as acetaldehyde, providing a pathway to the quinoline core that can be adapted for 2-amino derivatives.[2][3]

Over the decades, the synthetic toolbox for accessing 2-aminoquinoline has expanded significantly. The advent of transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines, including 2-aminoquinoline.[4] This powerful method allows for the efficient formation of the C-N bond by coupling 2-haloquinolines with an amine source, often under milder conditions and with greater functional group tolerance than the classical methods.

Key Synthetic Methodologies: A Comparative Overview

The synthesis of 2-aminoquinoline has evolved from classical, often forcing, conditions to more sophisticated and milder catalytic methods. Below is a summary of the seminal synthetic strategies.

| Synthesis Method | Starting Materials | Reagents & Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Chichibabin Reaction | Quinoline | Sodium amide (NaNH₂) or Potassium amide (KNH₂) in liquid ammonia, often with an oxidant (e.g., KMnO₄) | 55-60%[5] | Direct amination of the parent heterocycle. | Harsh reaction conditions, use of strong bases, potential for side reactions. |

| Friedländer Synthesis | 2-Aminobenzaldehyde, Acetaldehyde | Base (e.g., NaOH) or Acid catalysis | Variable, can be high | Convergent synthesis, builds the quinoline ring. | Limited availability of substituted 2-aminobenzaldehydes. |

| Buchwald-Hartwig Amination | 2-Chloroquinoline | Amine source (e.g., ammonia or an ammonia equivalent like LiN(SiMe₃)₂), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Moderate to Excellent[4][6] | High functional group tolerance, mild reaction conditions, broad scope. | Cost of palladium catalyst and ligands, need for inert atmosphere. |

| From Quinoline N-oxide | Quinoline N-oxide | Various aminating agents (e.g., with activating agents like TsCl) | Good to Excellent[7] | Avoids direct use of harsh bases on the quinoline ring. | Requires prior synthesis of the N-oxide. |

Experimental Protocols

Chichibabin Reaction for the Synthesis of 2-Aminoquinoline

This protocol is based on the classical Chichibabin amination of quinoline.

Materials:

-

Quinoline

-

Sodium amide (NaNH₂)

-

Anhydrous toluene or xylene

-

Ammonium chloride (for quenching)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add freshly prepared sodium amide to anhydrous toluene.

-

Heat the suspension to reflux with vigorous stirring under a nitrogen atmosphere.

-

Slowly add a solution of quinoline in anhydrous toluene to the refluxing mixture over a period of 1-2 hours.

-

Continue to heat the reaction mixture at reflux for an additional 4-6 hours. The progress of the reaction can be monitored by the evolution of hydrogen gas and the formation of a reddish-brown precipitate.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride.

-

Add water to the mixture to dissolve the inorganic salts.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford 2-aminoquinoline.

Friedländer Synthesis of 2-Aminoquinoline

This protocol describes the synthesis of 2-aminoquinoline from 2-aminobenzaldehyde and acetaldehyde.

Materials:

-

2-Aminobenzaldehyde

-

Acetaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzaldehyde in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide to the cooled solution with stirring.

-

To this basic solution, add acetaldehyde dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify the crude 2-aminoquinoline by column chromatography on silica gel or by recrystallization.

Buchwald-Hartwig Amination for the Synthesis of 2-Aminoquinoline

This protocol outlines the palladium-catalyzed amination of 2-chloroquinoline.

Materials:

-

2-Chloroquinoline

-

Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) as an ammonia equivalent

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene or dioxane

-

Saturated aqueous ammonium chloride (for quenching)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a flame-dried Schlenk tube.

-

Add anhydrous toluene or dioxane to the tube, followed by 2-chloroquinoline and lithium bis(trimethylsilyl)amide.

-

Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield 2-aminoquinoline.

Biological Significance and Signaling Pathways

Derivatives of 2-aminoquinoline have garnered significant interest in drug discovery due to their wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. A notable example is the potent mTOR inhibitor, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), which has demonstrated the ability to disrupt the PI3K-Akt-mTOR signaling cascade in cancer cells.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. PQQ has been shown to be a dual mTORC1 and mTORC2 inhibitor, effectively blocking the downstream signaling of this pathway.

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by a 2-aminoquinoline derivative (PQQ).

Conclusion

From its serendipitous discovery in the early 20th century to its current status as a privileged scaffold in medicinal chemistry, 2-aminoquinoline has had a rich and impactful history. The evolution of its synthesis from classical, high-temperature reactions to sophisticated, palladium-catalyzed methods has significantly broadened its accessibility and utility. The profound biological activities exhibited by its derivatives, particularly in the realm of oncology, underscore the enduring importance of this heterocyclic core. As synthetic methodologies continue to advance and our understanding of cellular signaling deepens, the 2-aminoquinoline scaffold is poised to remain a fertile ground for the discovery of novel therapeutics and functional materials for years to come.

References

- 1. thieme.de [thieme.de]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

Potential research applications of 2-Aminoquinoline

An In-depth Technical Guide to the Research Applications of 2-Aminoquinoline

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminoquinoline (2-AQ) is a versatile heterocyclic aromatic amine featuring a quinoline backbone, which serves as a foundational structure in numerous fields of scientific research.[1] Its unique chemical properties and the reactivity of its amino group make it an essential building block in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] Researchers have extensively utilized the 2-aminoquinoline scaffold in medicinal chemistry for developing novel therapeutic agents, in analytical chemistry for creating sensitive fluorescent probes, and in materials science for designing advanced functional materials like polymers and OLEDs.[1][3] This guide provides a comprehensive overview of the core research applications of 2-aminoquinoline, focusing on its role in drug discovery, bio-imaging, and synthesis, complete with quantitative data, experimental protocols, and visual diagrams of key processes.

Applications in Medicinal Chemistry and Drug Development

The 2-aminoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. This has led to its widespread use as a key intermediate in the development of pharmaceuticals targeting cancer, infectious diseases, and neurological disorders.[1][3]

Anticancer Activity